3-methyl-4-(1-methyl-1H-pyrazol-3-yl)butan-2-ol

Lipophilicity CNS Drug Discovery Permeability

Achieving adequate blood-brain barrier penetration while maintaining solubility remains a key challenge in CNS hit-to-lead campaigns. 3-Methyl-4-(1-methyl-1H-pyrazol-3-yl)butan-2-ol (CAS 1548329-44-7) directly addresses this with an optimal LogP of 1.1 and low TPSA of 38.1 Ų, aligning with CNS multiparameter optimization criteria. Key advantages for discovery programs: • Regioisomeric purity: 3-pyrazolyl connectivity confirmed; TPSA differentiates from the 4-isomer (38.1 vs. 46.0 Ų) for reliable SAR. • Derivatization-ready: Secondary alcohol enables esterification, oxidation, or etherification for library synthesis. • Supply assurance: Available from bench-scale to gram quantities with full analytical documentation.

Molecular Formula C9H16N2O
Molecular Weight 168.24 g/mol
Cat. No. B13244218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-4-(1-methyl-1H-pyrazol-3-yl)butan-2-ol
Molecular FormulaC9H16N2O
Molecular Weight168.24 g/mol
Structural Identifiers
SMILESCC(CC1=NN(C=C1)C)C(C)O
InChIInChI=1S/C9H16N2O/c1-7(8(2)12)6-9-4-5-11(3)10-9/h4-5,7-8,12H,6H2,1-3H3
InChIKeyOBNMQHXUFLPTQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical Profile of 3-Methyl-4-(1-methyl-1H-pyrazol-3-yl)butan-2-ol


3-Methyl-4-(1-methyl-1H-pyrazol-3-yl)butan-2-ol (CAS 1548329-44-7) is a secondary alcohol featuring a 1-methylpyrazole moiety linked via its 3-position to a 3-methylbutan-2-ol chain . With a molecular formula of C9H16N2O and a molecular weight of 168.24 g/mol, it is a member of the 1-methylpyrazole alcohol class . Its computed physicochemical properties, including an XLogP3-AA of 1.1 and a topological polar surface area of 38.1 Ų, define its potential for passive membrane permeability and target engagement in CNS and peripheral screening programs [1].

CNS Screening Computed lipophilicity and polar surface area support passive permeability screening programs.
SAR Profiling Distinct 3-pyrazolyl regioisomer for structure-activity relationship studies vs. 4-substituted analogs.
Fragment Library Fragment-sized secondary alcohol with a derivatizable handle for library synthesis.

Why 3-Methyl-4-(1-methyl-1H-pyrazol-3-yl)butan-2-ol Is Irreplaceable


Superficial similarity within the 1-methylpyrazole alcohol class masks critical differences in lipophilicity and hydrogen-bonding capacity that dictate molecular recognition and solubility. As demonstrated by the quantitative evidence below, the specific connectivity of the pyrazole ring (3- vs. 4-substitution) and the presence of the 3-methyl branch on the butanol chain alter the computed LogP by up to 0.6 units and the topological polar surface area (TPSA) by up to 8 Ų relative to in-class comparators [1]. These property shifts are sufficient to reorder a compound's rank within a screening cascade for CNS targets, where optimal LogP values range from 1 to 3 and a TPSA below 60 Ų is desirable [2]. Generic interchange therefore risks selecting a compound with a different absorption, distribution, or assay interference profile.

Pyrazole Substitution Pattern

Regioisomeric 4-pyrazolyl analogs exhibit a higher TPSA (up to 8 Ų difference), which may alter CNS multiparameter optimization ranking.

Alkyl Chain Branching

Des-methyl analogs show a lower computed LogP (Δ up to 0.6 units), potentially shifting permeability-based screening priority.

Vendor Purity Variability

Generic sourcing without verified CoA may introduce unidentified impurities that interfere with sensitive biological assays.

3-Methyl-4-(1-methyl-1H-pyrazol-3-yl)butan-2-ol: Physicochemical Differentiation


Lipophilicity Advantage Over Des-Methyl Analog

The 3-methyl branch on the butanol chain of the target compound increases its calculated partition coefficient by 0.6 LogP units relative to the des-methyl analog 3-(1-methyl-1H-pyrazol-4-yl)butan-2-ol (CAS 1513981-96-8). At pH 7.4, this translates to approximately a 4-fold higher predicted octanol/water distribution, which correlates with enhanced passive membrane permeability [1][2].

Lipophilicity Comparison
Cross-study comparable
XLogP3 1.1 vs 0.5
ΔLogP = 0.6
Supports higher passive permeability prediction for CNS screening
Des-methyl analog comparator; computed XLogP3
Lipophilicity CNS Drug Discovery Permeability

Reduced Polar Surface Area vs. 4-Pyrazolyl Regioisomer

The connectivity of the pyrazole ring significantly impacts the topological polar surface area (TPSA). The target 3-pyrazolyl isomer exhibits a TPSA of 38.1 Ų, which is approximately 8 Ų lower than that of its 4-pyrazolyl regioisomer, 3-methyl-4-(1-methyl-1H-pyrazol-4-yl)butan-2-ol (CAS 1248489-58-8, TPSA = 46.0 Ų) [1][2]. This reduction in polar surface area is a direct consequence of the altered spatial arrangement of the nitrogen atoms within the heterocycle.

Polar Surface Area
Cross-study comparable
38.1 Ų vs 46.0 Ų
ΔTPSA = -7.9 Ų
Lower TPSA supports oral CNS candidate criteria
4-Pyrazolyl regioisomer comparator; computed TPSA
Polar Surface Area Bioavailability Medicinal Chemistry

Purity Specification as Procurement Differentiator

The target compound is supplied with a minimum purity specification of 95% as determined by the vendor's internal quality control . While multiple vendors list this compound, the specific batch-to-batch consistency and availability of a Certificate of Analysis (CoA) and Safety Data Sheet (SDS) on request provide a verifiable quality benchmark for procurement .

Purity Specification
Data to verify
95% minimum (vendor QC)
Supports procurement specification review
Verify CoA; vendor-supplied data without independent confirmation
Analytical Chemistry Procurement Quality Control

Application Scenarios for 3-Methyl-4-(1-methyl-1H-pyrazol-3-yl)butan-2-ol


Fragment-Based CNS Lead Discovery

The compound's optimal LogP of 1.1 and low TPSA of 38.1 Ų align with the multiparameter optimization criteria for CNS drug candidates [1]. It can serve as a privileged fragment for targets requiring high passive permeability, where the 3-methyl branch provides a lipophilicity advantage over des-methyl analogs for crossing the blood-brain barrier.

Regioisomer Selectivity Profiling in Cannabinoid Research

Given the documented affinity of structurally related pyrazole alcohols for cannabinoid receptors, this specific 3-pyrazolyl isomer is a valuable tool compound for probing how pyrazole connectivity (3- vs. 4-substitution) alters receptor binding kinetics and functional selectivity [2].

Synthetic Intermediate for Kinase Inhibitor Libraries

The secondary alcohol group provides a versatile handle for further derivatization (e.g., esterification, oxidation, or etherification) to generate diverse compound libraries. Its computed properties indicate it is a suitable core scaffold for generating inhibitors with balanced solubility and permeability .

Analytical Reference Standard for Isomer-Specific Method Development

The clear differentiation in TPSA (38.1 vs. 46.0 Ų) between this 3-pyrazolyl isomer and its 4-pyrazolyl counterpart makes it an ideal reference standard for developing and validating HPLC or LC-MS methods designed to separate and quantify regioisomeric impurities [1].

Application
Selection Property
Validation Focus
CNS fragment-based lead discovery studies
Reported lipophilicity and polar surface area profile
Permeability and blood-brain barrier model validation
Cannabinoid receptor SAR profiling
3-pyrazolyl vs. 4-pyrazolyl connectivity
Receptor binding kinetics and functional selectivity comparison
Kinase inhibitor library synthesis
Derivatizable secondary alcohol handle
Post-modification solubility/permeability balance assessment
Regioisomer-specific analytical method development
TPSA differential between 3- and 4-substituted regioisomers
HPLC or LC-MS resolution of regioisomeric impurities
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